



# FT3967385: A Novel Tool for Quantifying Mitophagy in Cell-Based Assays

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Compound of Interest		
Compound Name:	FT3967385	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders like Parkinson's disease. **FT3967385** is a potent and highly selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase located on the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1][2] By inhibiting USP30, **FT3967385** promotes the ubiquitination of mitochondrial outer membrane proteins, a key step in initiating the clearance of damaged mitochondria. This application note provides detailed protocols for utilizing **FT3967385** in cell-based assays to measure mitophagy, offering a valuable tool for researchers studying mitochondrial quality control and developing therapeutics targeting this pathway.

# Mechanism of Action: USP30 Inhibition and Mitophagy Induction

The PINK1-Parkin pathway is a major signaling cascade that mediates mitophagy. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin (Ub) at Serine 65 (p-Ser65-Ub). This recruits the E3 ubiquitin



ligase Parkin, which in turn ubiquitinates various outer mitochondrial membrane proteins, such as TOM20, creating a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.

USP30 counteracts this process by removing ubiquitin chains from mitochondrial substrates, thereby dampening the mitophagy signal. **FT3967385** covalently binds to and inhibits USP30, preventing the deubiquitination of these substrates.[1] This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, amplifying the "eat-me" signal and promoting the clearance of damaged mitochondria.[1][2]

# **Key Experimental Readouts for Measuring Mitophagy**

Several key events in the mitophagy pathway can be quantified to assess the efficacy of **FT3967385**:

- Increased Ubiquitination of Mitochondrial Proteins: Inhibition of USP30 leads to a direct increase in the ubiquitination of its substrates, such as TOM20. This can be measured by Western blotting.
- Elevated Phospho-Ubiquitin (p-Ser65-Ub) Levels: Enhanced ubiquitination provides more substrate for PINK1, leading to increased levels of p-Ser65-Ub, a critical signal for Parkin recruitment and activation.
- Mitochondrial Sequestration in Autophagosomes and Lysosomes: Fluorescent reporter assays like mito-Keima and mito-QC allow for the visualization and quantification of mitochondria delivered to the acidic environment of the lysosome for degradation.

### **Data Presentation**

The following tables summarize the quantitative effects of **FT3967385** on key mitophagy markers.

Table 1: Effect of FT3967385 on TOM20 Ubiquitination in SH-SY5Y Cells



Treatment Condition (4 hours)	Fold Change in Ubiquitinated TOM20 / Total TOM20 (Normalized to DMSO Control)
DMSO Control	1.0
Antimycin A/Oligomycin A (AO)	~2.5
AO + FT3967385 (200 nM)	~4.0

Data extracted and summarized from quantification of Western blots in Rusilowicz-Jones et al., 2020.[1]

Table 2: Effect of FT3967385 on Phospho-Ser65-Ubiquitin Levels in SH-SY5Y Cells

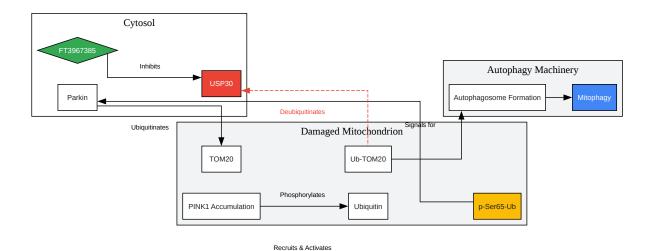
Treatment Condition (4 hours)	Relative p-Ser65-Ubiquitin Levels (Normalized to DMSO Control)	
DMSO Control	1.0	
Antimycin A/Oligomycin A (AO)	~3.5	
AO + FT3967385 (200 nM)	~5.0	

Data extracted and summarized from quantification of Western blots in Rusilowicz-Jones et al., 2020.[1]

### **Signaling Pathways and Experimental Workflows**

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.

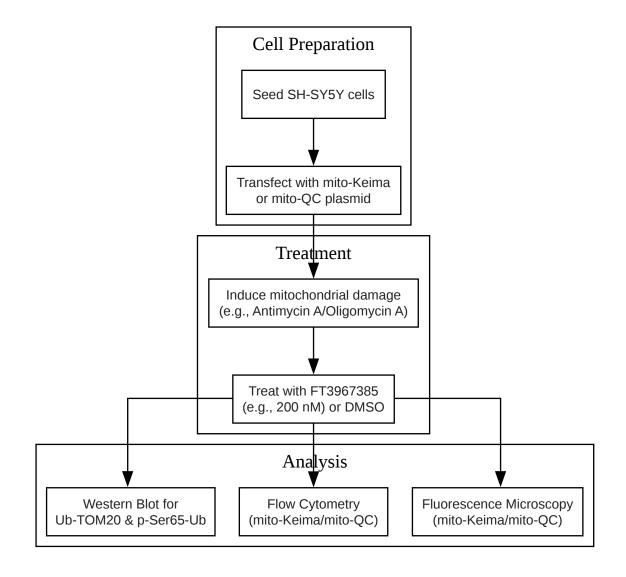




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Caption: PINK1-Parkin mediated mitophagy and the inhibitory role of USP30.





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Caption: General experimental workflow for measuring mitophagy with FT3967385.

## **Experimental Protocols**

## Protocol 1: Western Blot Analysis of TOM20 Ubiquitination and p-Ser65-Ubiquitin

This protocol describes how to assess the effect of **FT3967385** on the ubiquitination of the mitochondrial outer membrane protein TOM20 and the levels of phospho-Ser65-ubiquitin.

Materials:



- SH-SY5Y cells
- Complete culture medium (e.g., DMEM/F12 with 10% FBS)
- FT3967385 (stock solution in DMSO)
- Antimycin A and Oligomycin A (AO) for inducing mitochondrial damage
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-TOM20, anti-ubiquitin, anti-p-Ser65-Ub, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate

#### Procedure:

- Cell Culture and Treatment:
  - Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
  - Pre-treat cells with FT3967385 (e.g., 200 nM) or DMSO for 1-4 hours.
  - $\circ~$  Induce mitophagy by treating cells with Antimycin A (1  $\mu\text{M})$  and Oligomycin A (1  $\mu\text{M})$  for 4 hours.
- Cell Lysis and Protein Quantification:



- Wash cells with ice-cold PBS and lyse with 100 μL of lysis buffer per well.
- Scrape the cells and collect the lysate.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
  - Normalize protein concentrations and prepare samples with Laemmli buffer.
  - Separate proteins by SDS-PAGE and transfer to a membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  - Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
  - Quantify the band intensities using image analysis software.
  - For TOM20 ubiquitination, normalize the intensity of the higher molecular weight ubiquitinated TOM20 bands to the intensity of the unmodified TOM20 band.
  - For p-Ser65-Ub, normalize the band intensity to a loading control like GAPDH.

## Protocol 2: mito-Keima Flow Cytometry Assay for Mitophagy

This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mito-Keima) to quantify mitophagy by flow cytometry. In the neutral pH of the



mitochondrial matrix, Keima is excited at 440 nm. Upon delivery to the acidic lysosome during mitophagy, the excitation maximum shifts to 560 nm. The ratio of emission when excited at 560 nm versus 440 nm is used to quantify mitophagy.

#### Materials:

- SH-SY5Y cells
- mito-Keima expression vector or lentivirus
- · Transfection reagent or viral transduction reagents
- Complete culture medium
- FT3967385
- Antimycin A and Oligomycin A (AO)
- DMSO
- Flow cytometer with 405 nm and 561 nm lasers and appropriate emission filters (e.g., 610/20 nm)

#### Procedure:

- Generation of Stable Cell Line:
  - Transfect or transduce SH-SY5Y cells with the mito-Keima construct.
  - Select for stable expression using the appropriate antibiotic or by fluorescence-activated cell sorting (FACS).
- · Cell Plating and Treatment:
  - Seed the mito-Keima expressing SH-SY5Y cells in a 12-well plate.
  - Pre-treat cells with FT3967385 (e.g., 200 nM) or DMSO for 1-4 hours.
  - Induce mitophagy with AO (1 μM each) for 6-24 hours.



- Sample Preparation for Flow Cytometry:
  - Harvest cells by trypsinization.
  - Wash the cells with PBS and resuspend in FACS buffer (e.g., PBS with 2% FBS).
- Flow Cytometry Analysis:
  - Analyze the cells on a flow cytometer.
  - Excite the cells with both the 405 nm and 561 nm lasers and collect the emission at ~610 nm.
  - Gate on the live, single-cell population.
  - Create a ratiometric analysis of the 561 nm to 405 nm excited emission. An increase in this ratio indicates an increase in mitophagy.
- Data Analysis:
  - Quantify the percentage of cells with a high 561/405 emission ratio in each treatment group.
  - Compare the results from FT3967385-treated cells to the DMSO control.

## Protocol 3: mito-QC Fluorescence Microscopy Assay for Mitophagy

The mito-QC (mitochondrial quality control) reporter is a tandem mCherry-GFP tag targeted to the outer mitochondrial membrane. In the neutral pH of the cytosol, both fluorophores are active, and mitochondria appear yellow. When mitochondria are delivered to the acidic lysosome, the GFP signal is quenched, while the mCherry signal remains stable, resulting in red-only puncta that represent mitolysosomes.

#### Materials:

SH-SY5Y cells



- mito-QC expression vector or lentivirus
- Transfection reagent or viral transduction reagents
- Complete culture medium
- FT3967385
- Antimycin A and Oligomycin A (AO)
- DMSO
- Glass-bottom dishes or coverslips for imaging
- Fluorescence microscope with appropriate filters for GFP and mCherry

#### Procedure:

- · Generation of Stable Cell Line:
  - Establish a stable SH-SY5Y cell line expressing mito-QC as described in Protocol 2.
- Cell Plating and Treatment:
  - Seed the mito-QC expressing cells on glass-bottom dishes or coverslips.
  - $\circ\,$  Treat the cells with **FT3967385** (e.g., 200 nM) or DMSO, followed by AO (1  $\mu\text{M}$  each) for 6-24 hours.
- Live-Cell Imaging:
  - Image the live cells using a fluorescence microscope.
  - Acquire images in both the green (GFP) and red (mCherry) channels.
- Image Analysis:
  - Merge the green and red channel images.



- Quantify the number and/or area of red-only puncta (mitolysosomes) per cell.
- The total mitochondrial network can be visualized by the combined mCherry and GFP signal.
- Calculate a mitophagy index by dividing the area of red-only puncta by the total area of the mitochondrial network.
- Compare the mitophagy index between FT3967385-treated and control cells.

### Conclusion

**FT3967385** is a powerful research tool for studying the regulation of mitophagy. By selectively inhibiting USP30, it allows for the controlled induction of mitophagy, providing a means to investigate the downstream consequences and therapeutic potential of enhancing this crucial cellular process. The protocols outlined in this application note provide a robust framework for quantifying the effects of **FT3967385** on mitophagy in cell-based assays, enabling researchers to further unravel the complexities of mitochondrial quality control.

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### References

- 1. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
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